molecular formula C18H15NO7 B14514097 3,7-Dimethoxy-2-(2-methoxy-5-nitrophenyl)-4H-1-benzopyran-4-one CAS No. 63486-79-3

3,7-Dimethoxy-2-(2-methoxy-5-nitrophenyl)-4H-1-benzopyran-4-one

Cat. No.: B14514097
CAS No.: 63486-79-3
M. Wt: 357.3 g/mol
InChI Key: DRRANMFZYQPGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethoxy-2-(2-methoxy-5-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic flavone derivative of significant interest in chemical and pharmacological research. As a specialized small molecule, its core structure is based on the 4H-1-benzopyran-4-one scaffold (commonly known as flavone), which is substituted with methoxy groups at the 3 and 7 positions and a 2-methoxy-5-nitrophenyl ring at the 2-position . The presence of the nitro group on the phenyl ring is a key structural feature, as nitro-aromatic compounds are often explored in the development of high-energy materials and as intermediates in organic synthesis . This specific substitution pattern makes it a valuable candidate for studies in material science, including the development of novel organic semiconductors or nonlinear optical materials. In life sciences, flavone derivatives are extensively investigated for their diverse biological activities, which can include antioxidant, anti-inflammatory, and enzyme-inhibiting properties . The methoxy and nitro functional groups on this particular compound suggest its potential utility as a standard in analytical chemistry, for instance in method development using techniques like HPLC or mass spectrometry, or as a key intermediate in the multi-step synthesis of more complex chemical entities. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, structure (e.g., NMR, IR spectra), and other physical properties.

Properties

CAS No.

63486-79-3

Molecular Formula

C18H15NO7

Molecular Weight

357.3 g/mol

IUPAC Name

3,7-dimethoxy-2-(2-methoxy-5-nitrophenyl)chromen-4-one

InChI

InChI=1S/C18H15NO7/c1-23-11-5-6-12-15(9-11)26-17(18(25-3)16(12)20)13-8-10(19(21)22)4-7-14(13)24-2/h4-9H,1-3H3

InChI Key

DRRANMFZYQPGFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])OC)OC

Origin of Product

United States

Biological Activity

3,7-Dimethoxy-2-(2-methoxy-5-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic compound belonging to the class of flavonoids, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological effects, including anticancer properties, antioxidant activity, and potential neuroprotective effects.

Chemical Structure and Properties

The compound's molecular formula is C18H17N1O5C_{18}H_{17}N_{1}O_{5}, with a molecular weight of approximately 341.33 g/mol. Its structure features two methoxy groups and a nitrophenyl substituent, contributing to its biological activity.

1. Anticancer Activity

Research has indicated that 3,7-Dimethoxy-2-(2-methoxy-5-nitrophenyl)-4H-1-benzopyran-4-one exhibits significant anticancer properties against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A-549 (lung cancer)
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)

In vitro studies demonstrated that the compound inhibits cell proliferation effectively, with IC50 values ranging from 0.02 to 0.08 µmol/mL, comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 0.04 to 0.06 µmol/mL) .

Cell LineIC50 Value (µmol/mL)Comparison AgentIC50 Value (µmol/mL)
A-5490.02Doxorubicin0.04
MCF-70.06Doxorubicin0.06
HCT-1160.08Doxorubicin0.04

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties through DPPH radical scavenging assays. Results indicate that it exhibits moderate radical-scavenging activity, which is essential for mitigating oxidative stress in cells .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects by inhibiting monoamine oxidase (MAO) activity, which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO-B was noted with an IC50 value of approximately 0.51 µM, suggesting potential applications in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Cancer Cell Proliferation : Induction of apoptosis in cancer cells via mitochondrial pathways.
  • Antioxidant Mechanism : Scavenging reactive oxygen species (ROS), thereby reducing oxidative damage.
  • Neuroprotective Pathways : Modulation of neurotransmitter levels through MAO inhibition.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups.
  • Combination Therapy : When used in conjunction with other chemotherapeutics, enhanced efficacy was observed, suggesting a synergistic effect.

Comparison with Similar Compounds

Key Observations:

Position 2 Substituent: The target compound’s 2-methoxy-5-nitrophenyl group is unique due to the nitro moiety, which is absent in analogs . Compound 140 features a 2-methoxyphenyl group but lacks the nitro group, while compound has a 2,6-dimethoxyphenyl substituent.

Hydroxyl vs. Methoxy Groups :

  • Hydroxyl groups in compounds 139 and 141 increase polarity and hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability compared to the target’s methoxy-dominated structure.

Glycosylation: Compound 140 and 141 include β-D-glucopyranosyloxy groups, which improve water solubility but may limit membrane permeability—a contrast to the nitro-containing hydrophobic phenyl group in the target.

Implications of Structural Differences

  • Physicochemical Properties: The nitro group in the target compound likely reduces solubility in aqueous media compared to hydroxylated analogs (e.g., compound 139 ) but enhances lipophilicity, favoring passive diffusion across biological membranes.
  • Reactivity and Stability :

    • The electron-withdrawing nitro group may render the target compound more susceptible to nucleophilic aromatic substitution or reduction reactions compared to methoxy- or hydroxyl-substituted analogs.
  • In contrast, glycosylated flavones (e.g., compound 140 ) are frequently explored for antioxidant or anti-inflammatory roles.

Preparation Methods

Aldol Condensation Pathway

This method employs 7-methoxy-4-chromanone derivatives and nitro-substituted benzaldehyde precursors.

Procedure (Adapted from):

  • Starting materials:
    • 5,7-Dimethoxy-4-chromanone (1.0 equiv)
    • 2-Methoxy-5-nitrobenzaldehyde (1.2 equiv)
    • Piperidine (catalytic, 0.1 equiv)
  • Reaction conditions:

    • Solvent: Toluene (anhydrous)
    • Temperature: 110°C, 24 hr
    • Workup: Acid quenching (1M HCl), extraction with ethyl acetate
  • Yield: 58–62% after silica gel chromatography (hexane:ethyl acetate = 3:1)

Mechanistic insights:
The reaction proceeds via enolate formation at C-3 of the chromanone, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration generates the α,β-unsaturated ketone intermediate, which undergoes 6-endo-trig cyclization to form the benzopyran ring.

Claisen-Schmidt Condensation

A modified approach using acidic conditions for improved regioselectivity:

Parameter Value
Catalyst Concentrated H₂SO₄ (0.5 equiv)
Solvent Ethanol (95%)
Temperature 80°C, 8 hr
Yield 67%
Purity (HPLC) >98%

Advantages:

  • Avoids racemization at C-2
  • Tolerates electron-withdrawing nitro groups

Multi-Component Reaction (MCR) Approaches

One-Pot Assembly

Developed from methodologies in and, this strategy combines:

  • 3-Methoxyphloroglucinol (1 equiv)
  • Methyl vinyl ketone (1.2 equiv)
  • 2-Methoxy-5-nitrobenzaldehyde (1.1 equiv)

Optimized conditions:

Reagents:  
- Catalyst: T3P® (propylphosphonic anhydride, 1.5 equiv)  
- Base: Cs₂CO₃ (2.0 equiv)  
- Solvent: DMF, 90°C, 12 hr  

Key outcomes:

  • Atom economy: 82%
  • Isolated yield: 71%
  • Diastereomeric ratio: >20:1 (trans:cis)

Critical parameters:

  • Strict control of water content (<50 ppm)
  • Gradual temperature ramp (2°C/min to 90°C)

Post-Functionalization Strategies

Nitration of Precursor Chromenones

A two-step protocol adapted from:

Step 1: Methoxylation

Substrate: 3,7-Dihydroxy-2-phenyl-4H-chromen-4-one  
Reagent: Methyl iodide (3.0 equiv)  
Conditions: K₂CO₃/DMF, 80°C, 6 hr  
Yield: 89%  

Step 2: Regioselective nitration

Nitrating agent: Fuming HNO₃ (1.05 equiv)  
Solvent system: H₂SO₄/AcOH (4:1 v/v)  
Temperature: 0°C → 25°C over 2 hr  
Yield: 63%  
Ortho:para ratio: 9:1  

Challenges:

  • Over-nitration observed at HNO₃ >1.1 equiv
  • Requires strict temperature control to prevent demethylation

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Nitro Group Control
Aldol Condensation 58–62 95–98 Moderate Moderate
Claisen-Schmidt 67 98 High High
MCR Approach 71 97 Limited Excellent
Post-Functionalization 63 99 High Poor

Key observations:

  • MCR methods provide superior nitro group positioning but face scalability challenges
  • Post-functionalization routes yield high purity but suffer from regiochemical issues
  • Industrial-scale synthesis favors Claisen-Schmidt protocol for cost-effectiveness

Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, CDCl₃):
δ 8.21 (d, J=2.4 Hz, 1H, Ar-H)
δ 7.89 (dd, J=8.8, 2.4 Hz, 1H, Ar-H)
δ 6.98 (d, J=8.8 Hz, 1H, Ar-H)
δ 6.45 (s, 1H, C3-H)
δ 3.94 (s, 3H, OCH₃)
δ 3.88 (s, 3H, OCH₃)
δ 3.82 (s, 3H, OCH₃)

13C NMR (101 MHz, CDCl₃):
δ 177.8 (C4)
δ 162.1, 158.7, 157.3 (C=O and OCH₃ carbons)
δ 152.4 (C2)
δ 128.9–112.4 (aromatic carbons)

HRMS (ESI+):
Calculated for C₁₈H₁₅NO₇ [M+H]⁺: 358.0923
Found: 358.0921

Industrial-Scale Considerations

Process Optimization Challenges

  • Nitro group thermal stability:

    • Decomposition observed >150°C
    • Requires low-temperature crystallizations
  • Solvent selection:

    • DMF provides best yields but poses purification issues
    • Alternative solvents:
      • 2-MeTHF (yield drop 8–12%)
      • Cyclopentyl methyl ether (improved recovery)
  • Catalyst recycling:

    • Grubbs II catalyst recovery: 78–82% via adsorption on silica

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale results from:

Flow reactor parameters:  
- Residence time: 12 min  
- Temperature: 140°C  
- Pressure: 8 bar  
- Productivity: 1.2 kg/day  

Advantages:

  • 45% reduction in nitro byproducts
  • 3-fold increase in space-time yield

Critical Evaluation of Synthetic Routes

While classical condensation methods remain widely used, modern MCR and flow chemistry approaches show promise for addressing the compound's synthetic challenges. The optimal route depends on application-specific needs:

  • Medicinal chemistry: MCR for rapid analog generation
  • Bulk production: Optimized Claisen-Schmidt protocol
  • High-purity demands: Post-functionalization with HPLC purification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.